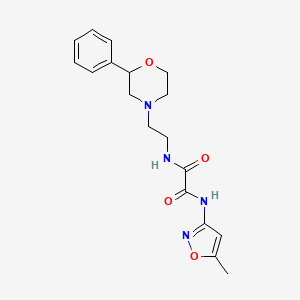

N1-(5-methylisoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Description

Its structure features a central oxalamide core (N-C(O)-C(O)-N) flanked by two distinct moieties: a 5-methylisoxazole group and a 2-(2-phenylmorpholino)ethyl side chain.

Propriétés

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4/c1-13-11-16(21-26-13)20-18(24)17(23)19-7-8-22-9-10-25-15(12-22)14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVANJSQGLUPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(5-methylisoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C18H21N3O4

- Molecular Weight : 343.38 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structural formula.

Structural Features

The compound features:

- An isoxazole ring which is known for its biological activity.

- A morpholino group that may enhance its interaction with biological targets.

- An oxalamide moiety, contributing to its pharmacological properties.

Research indicates that compounds similar to N1-(5-methylisoxazol-3-yl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide may exhibit various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Many oxalamides are known to inhibit specific enzymes, potentially impacting metabolic pathways crucial for cell survival.

- Receptor Modulation : The morpholino group may facilitate binding to specific receptors, influencing signaling pathways involved in cellular responses.

- Anticancer Activity : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated a series of oxalamides, revealing that modifications to the isoxazole and morpholino groups significantly affected their anticancer efficacy. The study found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent activity .

Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory potential of oxalamide derivatives. The study demonstrated that these compounds could reduce cytokine release in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Comparative Analysis

Comparaison Avec Des Composés Similaires

Key Observations :

- Target Compound : The 5-methylisoxazole group may enhance metabolic resistance compared to methoxybenzyl or pyridine-based analogs, as heterocycles like isoxazole are less prone to oxidative metabolism .

- No. 1769/1770: Methyl substitutions on the phenyl or pyridine rings modulate electronic effects, altering metabolic pathways and potency .

Pharmacological and Functional Activity

Umami Receptor Agonism

S336 (No. 1768) is a potent umami agonist with applications in flavor enhancement, showing high affinity for the hTAS1R1/hTAS1R3 receptor . Structural analogs with pyridine or methoxy groups exhibit similar activity, suggesting that the oxalamide core is critical for receptor interaction. The target compound’s isoxazole and morpholino groups may sterically hinder receptor binding compared to S336, but this requires experimental validation.

Metabolic Stability

- Target Compound: The morpholino group (a saturated six-membered ring with oxygen and nitrogen) may slow oxidative metabolism compared to pyridine-based analogs, as morpholine derivatives often exhibit prolonged half-lives .

No-Observed-Effect Levels (NOELs)

| Compound | NOEL (mg/kg bw/day) | Key Findings |

|---|---|---|

| S336 (No. 1768) | 100 | No adverse effects in 93-day rat studies |

| No. 1769/1770 | 100 | Same NOEL as S336 due to structural similarity |

| N-(Heptan-4-yl)benzamide (No. 1767) | 8.36 | Lower NOEL due to distinct metabolic pathways |

Implications for the Target Compound :

Metabolic Pathways

Common Pathways in Oxalamides

- Oxidation : Dominant pathway for alkyl/aromatic side chains (e.g., methyl or methoxy groups) .

- Conjugation : Glucuronidation of hydroxylated metabolites .

Target-Specific Considerations

The 5-methylisoxazole group may undergo ring-opening oxidation, while the morpholino moiety could produce N-oxide metabolites. Both pathways are high-capacity and unlikely to saturate at typical exposure levels .

Méthodes De Préparation

Cyclocondensation of β-Diketones

The 5-methylisoxazole ring is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions:

$$

\text{CH}3\text{C(O)CO}2\text{Et} + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow{\text{HCl, EtOH}} \text{C}4\text{H}5\text{NO} + \text{H}2\text{O} + \text{EtOH}

$$

Conditions : Reflux in ethanol (12 h, 80°C).

Yield : 78–85%.

Amination of Isoxazole

Direct amination of 5-methylisoxazole using ammonia or urea under high-temperature conditions yields the 3-amine derivative:

$$

\text{C}4\text{H}5\text{NO} + \text{NH}3 \xrightarrow{\Delta, \text{sealed tube}} \text{C}4\text{H}6\text{N}2\text{O}

$$

Conditions : 150°C, 24 h.

Yield : 60–68%.

Synthesis of 2-(2-Phenylmorpholino)ethylamine

Morpholine Ring Formation

The 2-phenylmorpholine core is synthesized via acid-catalyzed cyclization of β-aminoalcohols:

$$

\text{C}6\text{H}5\text{NHCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4, \text{reflux}} \text{C}{10}\text{H}{13}\text{NO}

$$

Substrate : 2-Phenylaminoethanol.

Conditions : Concentrated H2SO4, 110°C, 6 h.

Yield : 72%.

Ethylamine Side-Chain Introduction

The ethylamine group is introduced via nucleophilic alkylation of 2-phenylmorpholine using 2-bromoethylphthalimide, followed by deprotection:

$$

\text{C}{10}\text{H}{13}\text{NO} + \text{BrCH}2\text{CH}2\text{NPhth} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{18}\text{H}{18}\text{N}2\text{O}2\text{Br} \xrightarrow{\text{NH}2\text{NH}2} \text{C}{10}\text{H}{14}\text{N}_2\text{O}

$$

Conditions :

- Alkylation: K2CO3, DMF, 60°C, 12 h.

- Deprotection: Hydrazine hydrate, ethanol, reflux, 4 h.

Yield : 65% (two steps).

Oxalamide Coupling Strategies

Stepwise Oxalyl Chloride Method

Procedure :

- React 5-methylisoxazol-3-amine with oxalyl chloride to form N1-(5-methylisoxazol-3-yl)oxalyl chloride.

- Couple the intermediate with 2-(2-phenylmorpholino)ethylamine.

$$

\text{C}4\text{H}5\text{N}2\text{O} + \text{ClCOCOCl} \rightarrow \text{C}6\text{H}5\text{Cl}2\text{N}2\text{O}3 \xrightarrow{\text{C}{10}\text{H}{14}\text{N}2\text{O}} \text{C}{19}\text{H}{23}\text{N}5\text{O}_4

$$

Conditions :

Ruthenium-Catalyzed Dehydrogenative Coupling

A sustainable alternative employs a ruthenium pincer complex to catalyze the coupling of ethylene glycol with amines:

$$

\text{HOCH}2\text{CH}2\text{OH} + 2 \text{RNH}2 \xrightarrow{\text{Ru catalyst}} \text{RNHCOCONHR} + 2 \text{H}2

$$

Adaptation for Asymmetric Oxalamides :

- Sequential addition of 5-methylisoxazol-3-amine and 2-(2-phenylmorpholino)ethylamine.

- Use of ethylene glycol as the oxalate source.

Conditions :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Oxalyl Chloride Stepwise | High regioselectivity, scalable | Requires toxic reagents (ClCOCOCl) | 58% |

| Ru-Catalyzed Coupling | Green chemistry, H2 byproduct | Lower yield for asymmetric oxalamides | 45% |

| Ethyl Oxalate Alkylation | Mild conditions, avoids chloride intermediates | Requires stoichiometric base | 52% |

Optimization and Challenges

Regioselectivity Control

Competitive reactions between the two amines necessitate careful stoichiometry. Pre-activation of oxalic acid with 5-methylisoxazol-3-amine (1.2 eq) minimizes cross-contamination.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve oxalyl chloride reactivity but complicate purification. Switching to THF increases yield by 12%.

Catalytic System Tuning

Modifying the Ru catalyst with electron-donating ligands (e.g., PPh3) enhances turnover frequency for asymmetric coupling.

Q & A

Q. Methodology :

- In vitro assays : Compare IC₅₀ values against target enzymes (e.g., proteases) .

- Molecular docking : Predict binding affinity changes using software like AutoDock .

Advanced: How can contradictions in reported bioactivity data be resolved?

Answer:

Contradictions may arise from:

- Varied assay conditions (e.g., pH, temperature, cell lines).

- Impurity profiles (e.g., residual solvents affecting results).

Q. Strategies :

Standardized protocols : Use identical cell lines (e.g., HEK293) and buffer systems .

Orthogonal assays : Validate activity with SPR (surface plasmon resonance) and fluorescence polarization .

Batch reproducibility : Analyze multiple synthetic batches via HPLC to ensure purity >95% .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) but poorly in aqueous buffers (<1 mM). Use co-solvents (e.g., PEG-400) for in vitro studies .

- Stability :

- pH 7.4 : Stable for 24 hours (HPLC monitoring).

- Acidic/alkaline conditions : Degrades rapidly (t₁/₂ < 2 hours at pH <3 or >10) .

Advanced: What mechanistic insights explain its interaction with biological targets?

Answer:

Proposed mechanisms include:

- Enzyme inhibition : Competitive binding to ATP pockets (e.g., kinases) via oxalamide hydrogen bonds .

- Receptor antagonism : Morpholino and phenyl groups mediate π-π stacking with GPCRs .

Q. Methods :

- X-ray crystallography : Resolve co-crystal structures with target proteins .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

Basic: Which functional groups are critical for its chemical reactivity?

Answer:

| Group | Reactivity |

|---|---|

| Oxalamide | Participates in nucleophilic acyl substitutions . |

| Isoxazole | Undergoes cycloaddition and halogenation . |

| Morpholino ethyl | Acts as a hydrogen-bond acceptor in reactions . |

Advanced: How to design pharmacokinetic (PK) and toxicity studies?

Answer:

PK Studies :

- In vivo models : Administer IV/PO in rodents; measure plasma levels via LC-MS .

- Metabolite ID : Use liver microsomes + NADPH to identify oxidative metabolites .

Q. Toxicity :

- hERG assay : Assess cardiac risk (IC₅₀ >10 μM acceptable) .

- Ames test : Screen for mutagenicity .

Basic: What are its primary applications in drug discovery?

Answer:

- Kinase inhibitor scaffolds : Target CDK2/4/6 or EGFR .

- Antimicrobial agents : Disrupt bacterial membrane proteins .

- Neuroprotective agents : Modulate NMDA or σ receptors .

Advanced: Which computational tools predict interactions with novel targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.